molecular formula C17H20N4O2 B2405963 2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2176069-86-4

2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No.: B2405963
CAS No.: 2176069-86-4
M. Wt: 312.373
InChI Key: KTUBKMNGFJVIEK-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with an ethoxy group and an azetidine ring linked to a pyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the ethoxyphenyl component. This can be achieved through the reaction of 4-ethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or ketone. Subsequent steps involve the formation of the azetidine ring and its subsequent reaction with pyrimidin-2-ylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reactions. Purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The ethoxyphenyl group may interact with receptors or enzymes, while the azetidine and pyrimidinyl groups may play a role in binding to biological targets. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Ethoxyphenyl)ethanol: Similar structure but lacks the azetidine and pyrimidinyl groups.

  • Etofenprox: Another compound with an ethoxyphenyl group, used as an insecticide.

  • 2-(4-Methoxyphenyl)ethanol: Similar to the ethoxyphenyl group but with a methoxy group instead.

Uniqueness: 2-(4-Ethoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is unique due to its combination of ethoxyphenyl, azetidine, and pyrimidinyl groups, which may confer specific biological or chemical properties not found in other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-23-15-6-4-13(5-7-15)10-16(22)21-11-14(12-21)20-17-18-8-3-9-19-17/h3-9,14H,2,10-12H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUBKMNGFJVIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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